molecular formula C14H15N3O4 B8771759 ETHYL N-(2-CYANO-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE

ETHYL N-(2-CYANO-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE

Cat. No. B8771759
M. Wt: 289.29 g/mol
InChI Key: BPALQSKBEZDFPE-UHFFFAOYSA-N
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Patent
US04297297

Procedure details

Following the above procedure, p-methoxyaniline (0.05 mol) is reacted with α-cyano-β-ethoxy-N-ethoxycarbonyl-acrylamide (0.05 mol) to yield α-cyano-β-(4-methoxyanilino)-N-ethoxycarbonylacrylamide, which is cyclized by heating in tetralin to yield 5-cyano-1-(4-methoxyphenyl)uracil, m.p. 304.5°-306.5°.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[C:10]([C:12](=[CH:21]OCC)[C:13]([NH:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:14])#[N:11]>>[C:10]([C:12](=[CH:21][NH:7][C:6]1[CH:8]=[CH:9][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[C:13]([NH:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:14])#[N:11]

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(#N)C(C(=O)NC(=O)OCC)=COCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)NC(=O)OCC)=CNC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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